molecular formula C17H15N7S B11182869 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11182869
M. Wt: 349.4 g/mol
InChI Key: CQWIVLGOZCPJOL-UHFFFAOYSA-N
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Description

3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-1H-INDOLE is a complex heterocyclic compound that incorporates multiple nitrogen-containing rings, including pyrazole, triazole, and thiadiazine, fused with an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-1H-INDOLE typically involves a multi-step process. One efficient method is a one-pot, four-component reaction starting from readily available starting materials such as 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . This method yields the desired compound with excellent efficiency and involves the formation of multiple bonds and ring structures in a single reaction vessel.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-1H-INDOLE has shown promising applications in various scientific fields:

Mechanism of Action

The mechanism of action of 3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-1H-INDOLE involves its interaction with molecular targets such as tubulin, leading to the inhibition of tubulin polymerization. This disruption of microtubule dynamics can result in the inhibition of cell division and the induction of apoptosis in cancer cells . The compound may also interact with other biological pathways, contributing to its antiviral and other therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures containing pyrazole, triazole, and thiadiazine rings. Examples include:

Properties

Molecular Formula

C17H15N7S

Molecular Weight

349.4 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-(1H-indol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H15N7S/c1-10-7-11(2)23(21-10)16-19-20-17-24(16)22-15(9-25-17)13-8-18-14-6-4-3-5-12(13)14/h3-8,18H,9H2,1-2H3

InChI Key

CQWIVLGOZCPJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C3N2N=C(CS3)C4=CNC5=CC=CC=C54)C

Origin of Product

United States

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